molecular formula C22H21NO B2891761 2,2-diphenyl-N-(1-phenylethyl)acetamide CAS No. 33264-49-2

2,2-diphenyl-N-(1-phenylethyl)acetamide

Cat. No.: B2891761
CAS No.: 33264-49-2
M. Wt: 315.416
InChI Key: ILTZASUXYCBBMI-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21NO. It is characterized by its complex structure, which includes two phenyl groups attached to an acetamide moiety.

Scientific Research Applications

2,2-Diphenyl-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with appropriate amines under controlled conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and N,N’-carbonyldiimidazole (CDI) as a coupling agent . The reaction proceeds through the formation of an intermediate, which is then coupled with 1-phenylethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-N-(1-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl groups and acetamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2-diphenyl-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTZASUXYCBBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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